3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide
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Overview
Description
3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing oxygen and nitrogen atoms
Scientific Research Applications
3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Research: The compound is investigated for its interactions with biological molecules and its potential as a biochemical probe.
Industrial Applications: It is used in the synthesis of other complex molecules and as a reagent in various chemical processes.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide typically involves the reaction of a chloromethyl-substituted oxadiazole with N-methylbenzamide. The reaction is carried out under controlled conditions, often using a base such as sodium bicarbonate (NaHCO₃) to facilitate the reaction . The process may involve multiple steps, including the formation of intermediate compounds, which are then converted to the final product through further reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cycloaddition Reactions: The oxadiazole ring can participate in cycloaddition reactions, forming larger ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., NaHCO₃), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.
Mechanism of Action
The mechanism of action of 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The oxadiazole ring may also interact with enzymes and receptors, modulating their activity and triggering various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-ethyl-N-methylbenzamide
- 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(2-pyridinylmethyl)benzamide
- 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxy-N-methylbenzamide
Uniqueness
Compared to similar compounds, 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide is unique due to its specific substitution pattern and the presence of the N-methylbenzamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2/c1-13-11(16)8-4-2-3-7(5-8)10-14-9(6-12)17-15-10/h2-5H,6H2,1H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYGPHJDRFNSCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)C2=NOC(=N2)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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